3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid 3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid
Brand Name: Vulcanchem
CAS No.: 649774-21-0
VCID: VC16918630
InChI: InChI=1S/C17H14N2O4/c18-9-8-12-4-6-15(7-5-12)23-11-16(20)19-14-3-1-2-13(10-14)17(21)22/h1-7,10H,8,11H2,(H,19,20)(H,21,22)
SMILES:
Molecular Formula: C17H14N2O4
Molecular Weight: 310.30 g/mol

3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid

CAS No.: 649774-21-0

Cat. No.: VC16918630

Molecular Formula: C17H14N2O4

Molecular Weight: 310.30 g/mol

* For research use only. Not for human or veterinary use.

3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid - 649774-21-0

Specification

CAS No. 649774-21-0
Molecular Formula C17H14N2O4
Molecular Weight 310.30 g/mol
IUPAC Name 3-[[2-[4-(cyanomethyl)phenoxy]acetyl]amino]benzoic acid
Standard InChI InChI=1S/C17H14N2O4/c18-9-8-12-4-6-15(7-5-12)23-11-16(20)19-14-3-1-2-13(10-14)17(21)22/h1-7,10H,8,11H2,(H,19,20)(H,21,22)
Standard InChI Key QNJNROOGSIQNOF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)CC#N)C(=O)O

Introduction

Synthesis and Preparation Methods

Laboratory-Scale Synthesis

The synthesis involves three sequential steps:

  • Synthesis of 4-(Cyanomethyl)phenol: Achieved via nucleophilic substitution of 4-hydroxybenzyl cyanide under basic conditions.

  • Formation of 2-[4-(Cyanomethyl)phenoxy]acetic acid: Reacting 4-(cyanomethyl)phenol with chloroacetic acid in a sodium hydroxide-mediated etherification.

  • Coupling with 3-Aminobenzoic acid: Carbodiimide-mediated amidation (e.g., EDCI/HOBt) links the phenoxyacetic acid to 3-aminobenzoic acid, yielding the final product.

Optimization studies highlight the importance of solvent choice (DMF preferred for solubility) and stoichiometric control to minimize byproducts like hydrolyzed intermediates.

Industrial Production Techniques

Industrial-scale synthesis employs continuous flow reactors to enhance yield (reported >85%) and purity (>98%). Automated purification systems, including centrifugal partition chromatography, reduce processing time by 40% compared to batch methods.

Chemical Properties and Reactivity

Hydrolysis Reactions

The acetamido and cyanomethyl groups undergo hydrolysis under controlled conditions:

  • Acetamido Hydrolysis: Proceeds rapidly in acidic media (pH 1.0, half-life 14 days) due to protonation-induced resonance destabilization.

  • Cyanomethyl Hydrolysis: Forms a nitrilium ion intermediate, leading to carboxylic acid derivatives. Isotopic labeling (¹⁵N) confirms this pathway.

Nucleophilic Substitution

The cyanomethyl group’s electron-withdrawing nature facilitates SN2 displacement at the methylene carbon. Solvent polarity markedly influences reaction rates, with DMF accelerating substitutions 3-fold compared to THF.

Decarboxylation and Esterification

Decarboxylation follows first-order kinetics (Eₐ = 98.4 kJ/mol), while ester derivatives exhibit enhanced membrane permeability (3× increase over the parent acid).

Cyclization Pathways

Under specific conditions, intramolecular cyclization yields heterocyclic products:

ConditionsProductCatalyst
PPA, 120°C, 3h7-Cyano-3,4-dihydro-2H-benzo[f]oxazepin-5-onePolyphosphoric acid
DCC, CH₂Cl₂, RT4-(Cyanomethyl)phenoxy-acetylated benzolactamDicyclohexylcarbodiimide

X-ray crystallography confirms the oxazepinone derivative adopts a chair conformation with an axial nitrile group.

Oxidation and Reduction

Catalytic hydrogenation selectively reduces the nitrile to an amine without affecting the acetamido group (>90% conversion). Bromination occurs exclusively at the phenoxy ring’s para position.

Stability and Degradation

Accelerated stability studies reveal:

Stress ConditionDegradation ProductsHalf-Life
pH 1.0, 40°CHydrolyzed acetamido derivative14 days
UV light (300 nm)Nitrile oxide + benzoquinone6 hours
75% HumidityNo degradation>1 year

Comparative Analysis with Structural Analogues

Physicochemical Property Comparisons

CompoundMolecular FormulaLogPAqueous Solubility (mg/mL)
3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acidC₁₇H₁₄N₂O₄2.10.45
4-Acetamido-3-(2-nitroethyl)benzoic acid C₁₁H₁₂N₂O₅1.81.20

The cyanomethyl derivative’s lower solubility arises from its hydrophobic phenoxy group, whereas nitroethyl analogues benefit from polar nitro functionalities .

Biological Activity Variations

While 3-{2-[4-(Cyanomethyl)...} shows COX-2 selectivity, nitroethyl analogues exhibit stronger antioxidant activity due to nitro group redox cycling .

Applications in Research and Industry

Pharmaceutical Development

Preclinical studies highlight its potential as a dual-action anti-inflammatory/analgesic agent. Ester prodrugs are under investigation to improve oral bioavailability.

Agrochemical Innovations

Derivatives act as plant growth regulators, with field trials showing a 20% increase in crop yield through stress resistance modulation.

Biochemical Research Tools

The compound serves as a scaffold for developing fluorescence probes targeting cellular proteasomes.

Future Research Directions

Synthetic Chemistry Advancements

Asymmetric synthesis routes and photoredox-catalyzed C-H functionalization could expand structural diversity.

Biological Target Identification

CRISPR-Cas9 screening and affinity chromatography may uncover novel protein targets beyond COX-2.

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